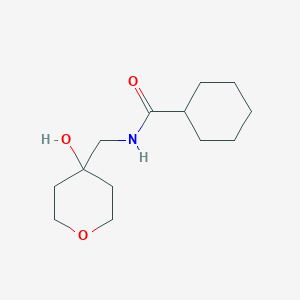
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound also includes a cyclohexanecarboxamide group .
Synthesis Analysis
The synthesis of compounds containing a tetrahydropyran ring often involves the reaction of alcohols and 3,4-dihydropyran . The 2-tetrahydropyranyl (THP) group, derived from this reaction, is commonly used as a protecting group in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of “this compound” includes a tetrahydropyran ring and a cyclohexanecarboxamide group . In the gas phase, the tetrahydropyran ring exists in its lowest energy C_s symmetry chair conformation .Chemical Reactions Analysis
Tetrahydropyran derivatives, such as the one in this compound, are resilient to a variety of reactions . They can be used as protecting groups in organic synthesis, and the protected alcohol can be restored by acid-catalyzed hydrolysis .Scientific Research Applications
Catalyst Development and Synthetic Pathways
- Selective Hydrogenation of Phenol Derivatives : A study by Wang et al. (2011) presented a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, demonstrating its high activity and selectivity for the hydrogenation of phenol to cyclohexanone, a key intermediate in polyamide production (Wang et al., 2011).
- Fused Pyrrolopyrrolidinones and Pyrrolopyridazinones Synthesis : Okamoto et al. (1997) explored synthetic routes to generate fused pyrrolopyrrolidinones and pyrrolopyridazinones, highlighting the versatility of cyclohexanone derivatives in complex organic synthesis (Okamoto et al., 1997).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Pyran Carboxamide Derivatives : Aytemi̇r et al. (2003) synthesized a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, showing significant antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Aytemi̇r et al., 2003).
Polymer Science and Materials Engineering
- Polyamides Based on Cyclohexane Structures : Yang et al. (1999) reported on polyamides derived from a cyclohexane-containing ether diamine monomer, emphasizing their good solubility, thermal stability, and potential for producing transparent, flexible films (Yang et al., 1999).
- Poly(N-isopropylacrylamide) (PNIPAM) Study for Hydrogel Applications : Zhou et al. (2008) investigated the coil-to-globule transition of PNIPAM in water, providing insights into the role of intrachain hydrogen bonding in stabilizing collapsed chain structures, relevant for smart hydrogel design (Zhou et al., 2008).
properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c15-12(11-4-2-1-3-5-11)14-10-13(16)6-8-17-9-7-13/h11,16H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXRTGPNXJXHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

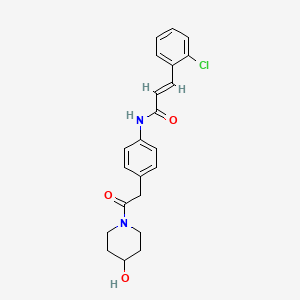
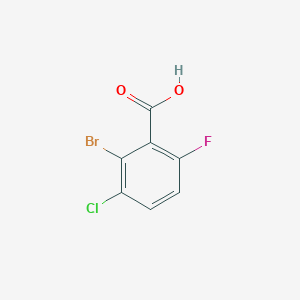
![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2586887.png)
![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2586893.png)
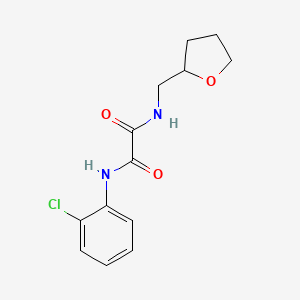

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)


![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)
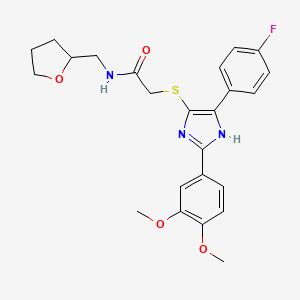
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)
